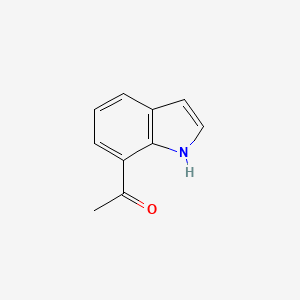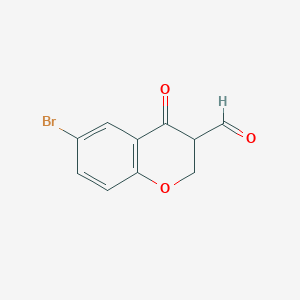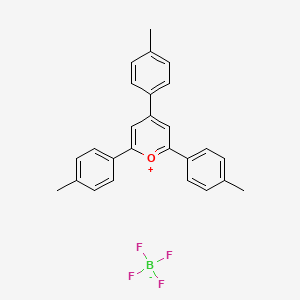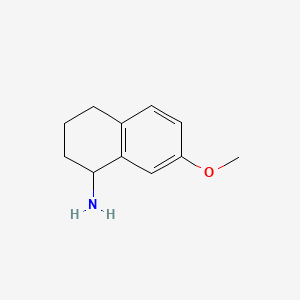
4-(2-氨基乙氧基)苯甲酸甲酯
概述
描述
“Methyl 4-(2-aminoethoxy)benzoate” is a chemical compound . It is related to “Methyl benzoate”, which is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .
Synthesis Analysis
A practical and convergent synthetic route of abexinostat, a drug that has “Methyl 4-(2-aminoethoxy)benzoate” as a key intermediate, was developed successfully . The key intermediate was prepared from 1-(2-hydroxyphenyl)ethan-1-one in 76.6% yield over 4 steps . “Methyl 4-(2-aminoethoxy)benzoate hydrochloride” was synthesized from methyl 4-hydroxybenzoate in 97.0% yield over 2 steps .Molecular Structure Analysis
“Methyl 4-(2-aminoethoxy)benzoate” contains total 30 bond(s); 15 non-H bond(s), 7 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s) . The chemical structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .科学研究应用
Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Methyl 4-(2-aminoethoxy)benzoate is used in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that act on the estrogen receptor and are used in the management of serious aspects of women’s health issues, such as osteoporosis and breast cancer . Methyl 4-(2-aminoethoxy)benzoate esters are synthesized and characterized as key intermediates in the synthesis of SERMs .
Pharmaceutical Research
This compound is used in pharmaceutical research, particularly in the development of new entities treating common diseases and conditions in women, especially post-menopausal women . The research involves medicinal and synthetic organic chemistry along with advances in receptors physiology .
Chemical Synthesis
Methyl 4-(2-aminoethoxy)benzoate is used in chemical synthesis. It is available for purchase from chemical suppliers for use in research and development, bulk manufacturing, and sourcing and procurement .
Botanical Insecticide
Although not directly mentioned in the search results, it’s worth noting that similar compounds, such as methyl benzoate, have been studied as potential botanical insecticides . Methyl benzoate is a metabolite that occurs naturally in plants and has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It’s possible that Methyl 4-(2-aminoethoxy)benzoate could have similar applications, but further research would be needed to confirm this.
安全和危害
作用机制
Target of Action
Methyl 4-(2-aminoethoxy)benzoate primarily targets Estrogen Receptors (ERs) . ERs are crucial in managing serious aspects of women’s health, guiding the scope of drug discovery towards developing new entities treating osteoporosis and breast cancer .
Mode of Action
The compound interacts with its targets, the ERs, by mimicking the structure of estrogen, a hormone that binds to ERs. This interaction results in changes in the receptor’s activity, leading to a cascade of cellular events .
Biochemical Pathways
The compound affects the estrogen signaling pathway. When it binds to ERs, it modulates the transcription of genes regulated by estrogen. This modulation can have downstream effects on various biological processes, including cell growth and differentiation .
Result of Action
The molecular and cellular effects of Methyl 4-(2-aminoethoxy)benzoate’s action are primarily related to its modulation of ER activity. By binding to ERs, it can influence the expression of estrogen-responsive genes, potentially leading to therapeutic effects in conditions like osteoporosis and breast cancer .
属性
IUPAC Name |
methyl 4-(2-aminoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYWTZXDXXQKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555869 | |
| Record name | Methyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56850-93-2 | |
| Record name | Methyl 4-(2-aminoethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)